2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde
Overview
Description
2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde is an organic compound with the molecular formula C9H8Br2O3 It is characterized by the presence of two bromine atoms, an ethoxy group, a hydroxyl group, and an aldehyde group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde is the protein synthesis machinery of cells . It specifically interacts with the ribosomal components involved in the translation process .
Mode of Action
This compound acts by inhibiting protein synthesis . It achieves this by interfering with the translation process at the ribosomal level . This interaction disrupts the normal function of the ribosome, leading to a decrease in protein synthesis .
Biochemical Pathways
The compound’s action on the protein synthesis machinery affects various biochemical pathways. As protein synthesis is a fundamental process for cell survival and function, its inhibition can lead to cellular apoptosis , particularly in cancer cells
Result of Action
The primary result of the action of this compound is the induction of apoptosis in cells, particularly cancer cells . By inhibiting protein synthesis, the compound disrupts essential cellular processes, leading to cell death .
Biochemical Analysis
Biochemical Properties
2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain respiratory and photosynthetic processes . The compound’s bromine atoms can participate in halogen bonding, which can influence its binding affinity to various biomolecules. Additionally, the hydroxy and ethoxy groups can form hydrogen bonds, further affecting its interactions.
Cellular Effects
The effects of this compound on cells are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the photosynthetic electron transport chain, which can lead to reduced cellular energy production . This inhibition can affect various cellular processes, including growth and division.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and inhibit their activity. For instance, it acts as an inhibitor of certain metabolic pathways by binding to key enzymes and preventing their normal function . This binding can lead to changes in gene expression, as the cell attempts to compensate for the inhibited pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of cellular processes, which may have implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of cellular processes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular function . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s hydrophobic and hydrophilic properties play a role in its distribution, impacting its overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function within the cell . Understanding its subcellular distribution is crucial for determining its precise role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde typically involves the bromination of 5-ethoxy-6-hydroxybenzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 3 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction and subsequent purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: 2,3-Dibromo-5-ethoxy-6-hydroxybenzoic acid.
Reduction: 2,3-Dibromo-5-ethoxy-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition due to its functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-5-methoxy-6-hydroxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
2,3-Dibromo-5-ethoxy-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group.
2,3-Dibromo-5-ethoxybenzaldehyde: Lacks the hydroxyl group.
Uniqueness
2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine atoms and the ethoxy group distinguishes it from other similar compounds, making it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-2-14-7-3-6(10)8(11)5(4-12)9(7)13/h3-4,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAISYPWQNBWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)C=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355070 | |
Record name | 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20041-64-9 | |
Record name | 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20041-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC750187 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20041-64-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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